molecular formula C10H8BrNO2 B2579089 (6-bromo-1H-indol-1-yl)acetic acid CAS No. 951626-33-8

(6-bromo-1H-indol-1-yl)acetic acid

Cat. No.: B2579089
CAS No.: 951626-33-8
M. Wt: 254.083
InChI Key: NOIOSYLYPIQYRT-UHFFFAOYSA-N
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Description

“(6-bromo-1H-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 951626-33-8 . Its linear formula is C10H8BrNO2 . The molecular weight of this compound is 254.08 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8BrNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14) . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 254.08 . More detailed physical and chemical properties would require additional information or experimental data.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Brominated Tryptophan Derivatives

    A study by Segraves & Crews (2005) investigated brominated tryptophan derivatives from Thorectidae sponges, including compounds structurally related to (6-bromo-1H-indol-1-yl)acetic acid. They discovered new brominated derivatives, which hold potential for further chemical and biological investigations (Segraves & Crews, 2005).

  • Rearrangements and Synthesis of Indole Derivatives

    Sanchez & Parcell (1990) explored the amine-induced rearrangements of bromo-indolyl-propanones. Their work provides a new route to synthesize alpha-substituted indole-3-acetamides and related compounds, demonstrating the versatility of bromo-indole derivatives in synthetic chemistry (Sanchez & Parcell, 1990).

  • Novel Indole Derivatives

    Research by Boraei et al. (2020) focused on synthesizing new nitrogen/sulfur heterocyclic systems by linking various rings, including indole derivatives. This work underscores the potential of bromo-indole-based compounds in developing complex heterocyclic structures (Boraei et al., 2020).

Biological Applications

  • Antibacterial Properties

    Compounds related to this compound have shown antibacterial properties. For instance, a study by Rubab et al. (2017) synthesized indole-3-acetohydrazides with notable antibacterial activities against various bacterial strains (Rubab et al., 2017).

  • Anti-Inflammatory and Analgesic Activities

    Sondhi et al. (2007) investigated indole derivatives for anti-inflammatory and analgesic activities. Their research adds to the understanding of the therapeutic potential of indole-based compounds in treating inflammation and pain (Sondhi et al., 2007).

  • Synthesis of Biologically Active Agents

    A study by Gupta & Rastogi (1986) explored the synthesis of hydrazone derivatives, including those based on indole structures, demonstrating their potential in developing novel biologically active molecules (Gupta & Rastogi, 1986).

Future Directions

The future directions for research on “(6-bromo-1H-indol-1-yl)acetic acid” and similar compounds could include exploring their potential biological activities , developing new synthesis methods , and studying their physical and chemical properties in more detail.

Properties

IUPAC Name

2-(6-bromoindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIOSYLYPIQYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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